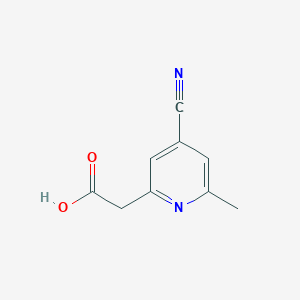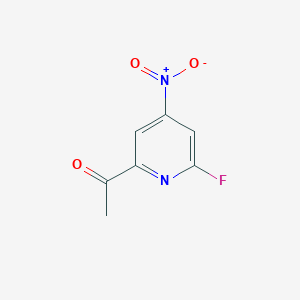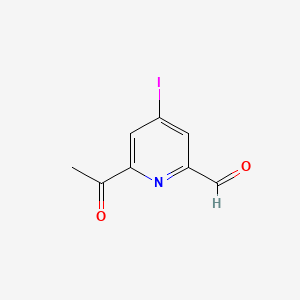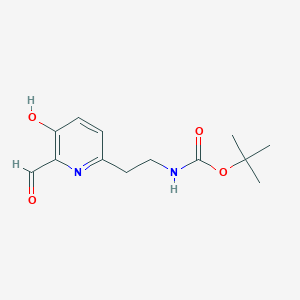
Fmoc-3-Ethyl-3-methyl-L-norvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-3-Ethyl-3-methyl-L-norvaline is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the assembly of peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-Ethyl-3-methyl-L-norvaline typically involves the protection of the amino group with the Fmoc group. The process begins with the starting material, 3-Ethyl-3-methyl-L-norvaline, which undergoes a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-3-Ethyl-3-methyl-L-norvaline undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in an organic solvent.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides (e.g., DCC, EDC) and coupling additives (e.g., HOBt, HOAt).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 3-Ethyl-3-methyl-L-norvaline.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as a constituent.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-3-Ethyl-3-methyl-L-norvaline is widely used in the field of peptide chemistry. It serves as a building block for the synthesis of peptides and peptidomimetics, which are essential for studying protein structure and function .
Biology
In biological research, peptides containing this compound are used to investigate protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding .
Medicine
The compound is utilized in the development of peptide-based therapeutics. Peptides synthesized with this compound can exhibit enhanced stability and bioavailability, making them suitable for drug development .
Industry
In the pharmaceutical industry, this compound is employed in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents and biochemical assays .
Mecanismo De Acción
The mechanism of action of Fmoc-3-Ethyl-3-methyl-L-norvaline is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during peptide assembly, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to the growing peptide chain .
Comparación Con Compuestos Similares
Similar Compounds
- Fmoc-3-Ethyl-L-norvaline
- Fmoc-3-Methyl-L-norvaline
- Fmoc-3-Isopropyl-L-norvaline
Uniqueness
Fmoc-3-Ethyl-3-methyl-L-norvaline is unique due to the presence of both ethyl and methyl groups on the norvaline backbone. This structural feature imparts distinct steric and electronic properties, influencing the compound’s reactivity and interactions in peptide synthesis. Compared to similar compounds, this compound offers a balance of hydrophobicity and steric hindrance, making it a valuable building block in the design of peptides with specific structural and functional attributes .
Propiedades
Fórmula molecular |
C23H27NO4 |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
(2S)-3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C23H27NO4/c1-4-23(3,5-2)20(21(25)26)24-22(27)28-14-19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19-20H,4-5,14H2,1-3H3,(H,24,27)(H,25,26)/t20-/m1/s1 |
Clave InChI |
VCVVUHVVAJCPEZ-HXUWFJFHSA-N |
SMILES isomérico |
CCC(C)(CC)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CCC(C)(CC)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14852519.png)


![1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone](/img/structure/B14852538.png)
![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)
![6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14852546.png)



![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B14852572.png)


